molecular formula C14H14N6S B13367149 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine

2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B13367149
M. Wt: 298.37 g/mol
InChI Key: ABQGZUXKOLBNMR-UHFFFAOYSA-N
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Description

2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine typically involves the reaction of triazole derivatives with thiadiazine precursors. One common method includes a one-pot catalyst-free procedure at room temperature, which yields high efficiency . The reaction conditions often involve the use of solvents like ethanol and reagents such as dibenzoylacetylene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and safety. The use of microwave-mediated, catalyst-free synthesis is a promising approach for industrial applications due to its eco-friendly and efficient nature .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine is unique due to its hybrid structure, which combines the pharmacological properties of triazole, thiadiazine, and imidazo[1,2-a]pyridine moieties. This combination enhances its biological activity and makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C14H14N6S

Molecular Weight

298.37 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H14N6S/c1-3-6-11-18-20-13(16-17-14(20)21-11)12-9(2)15-10-7-4-5-8-19(10)12/h4-5,7-8H,3,6H2,1-2H3

InChI Key

ABQGZUXKOLBNMR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=NN=C2S1)C3=C(N=C4N3C=CC=C4)C

Origin of Product

United States

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